3-(4-Fluorobenzyl)pyrrolidine
Overview
Description
3-(4-Fluorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Stereogenic Properties, DNA Interactions, Antimicrobial and Cytotoxic Activities : One study focused on synthesizing N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds were evaluated for their structural and stereogenic properties, interactions with DNA, and their antimicrobial and cytotoxic activities. The compounds exhibited significant growth inhibitory effects on certain bacteria and high anticancer and apoptotic activities (ÖztÜrk et al., 2019).
Characterization of Tin Esters and Crystal Structures : Another research synthesized and characterized tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and detailed the crystal structures of certain esters. These compounds were studied for their potential applications in various fields (Yin et al., 2004).
Synthesis and Crystal Structure of Fluorobenzyl Compounds : The synthesis and crystal structure of a specific compound with fluorobenzyl groups were investigated, revealing details about its crystal system and potential applications in anti-HBV activity (Zhi, 2009).
Pharmaceutical Intermediate : 4-(4-Fluorobenzyl)pyridine was hydrogenated to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate. The research explored various catalysts and conditions to optimize this transformation (Proszenyák et al., 2004).
Synthesis and Anti-Inflammatory Activities : A series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and evaluated as potential anti-inflammatory and analgesic agents, as well as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(4-fluorobenzyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, potentially leading to diverse biological effects.
Biochemical Pathways
Compounds with a pyrrolidine scaffold are known to interact with various biochemical pathways, leading to a broad spectrum of pharmacological properties .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that this compound could potentially have a wide range of effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 3-(4-Fluorobenzyl)pyrrolidine are not well-understood. Many compounds are metabolized by enzymes and can interact with various cofactors. These interactions can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Many compounds are transported and distributed within cells and tissues through interactions with transporters or binding proteins .
Subcellular Localization
Many compounds are directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKNLUWVTUZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395023 | |
Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193220-17-6 | |
Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.